Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17939972
InChI: InChI=1S/C11H16O5/c1-5-8(12)3-6-7(10(13)15-2)4-16-11(14)9(5)6/h4-6,8-9,11-12,14H,3H2,1-2H3
SMILES:
Molecular Formula: C11H16O5
Molecular Weight: 228.24 g/mol

Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

CAS No.:

Cat. No.: VC17939972

Molecular Formula: C11H16O5

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate -

Specification

Molecular Formula C11H16O5
Molecular Weight 228.24 g/mol
IUPAC Name methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Standard InChI InChI=1S/C11H16O5/c1-5-8(12)3-6-7(10(13)15-2)4-16-11(14)9(5)6/h4-6,8-9,11-12,14H,3H2,1-2H3
Standard InChI Key XWOHZIIPBYAMJX-UHFFFAOYSA-N
Canonical SMILES CC1C(CC2C1C(OC=C2C(=O)OC)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate belongs to the iridoid class of monoterpenoids, featuring a bicyclic framework comprising a cyclopentane ring fused to a pyran moiety . Key functional groups include:

  • Hydroxyl groups at positions 1 and 6

  • Methyl group at position 7

  • Carboxylate ester at position 4

The IUPAC name and structural identifiers are as follows:

PropertyValueSource
IUPAC NameMethyl 6-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
SMILES (Canonical)CC1C(CC2C1COC=C2C(=O)OC)O
InChI KeyUSIBDZPCZFAQHY-UHFFFAOYSA-N

Physicochemical Characteristics

Discrepancies exist between sources regarding molecular weight. While one study reports 198.22 g/mol, recent data confirm a molecular formula of C11H16O4\text{C}_{11}\text{H}_{16}\text{O}_4 with an exact mass of 212.1049 g/mol . Additional properties include:

PropertyValue
Topological Polar SA55.80 Ų
XLogP0.70
Boiling PointNot reported
SolubilityModerate in polar solvents

The compound’s amphiphilic nature, driven by hydroxyl and ester groups, facilitates interactions with both aqueous and lipid environments.

Natural Occurrence and Biosynthesis

Plant Sources

This iridoid is predominantly isolated from Siphonostegia chinensis, a plant used in traditional Chinese medicine for its anti-inflammatory properties . Iridoids in this species are synthesized via the mevalonate pathway, with cyclization steps forming the characteristic bicyclic structure.

Biosynthetic Pathways

Biosynthesis begins with geraniol, which undergoes oxidation, cyclization, and glycosylation to yield iridoid skeletons. Key enzymes include:

  • Cytochrome P450s for hydroxylation

  • Methyltransferases for methylation at position 7

The carboxylate ester group is introduced late in the pathway, likely through esterification of a carboxylic acid intermediate.

Synthesis and Chemical Modification

Synthetic Routes

Total synthesis routes emphasize stereocontrol due to the compound’s four stereocenters. One approach involves:

  • Cyclopentane Ring Formation: Diels-Alder reaction between a diene and methyl acrylate.

  • Pyran Ring Construction: Acid-catalyzed cyclization of a diol intermediate.

  • Functionalization: Selective hydroxylation and methylation using protecting groups .

Yields are optimized via chromatography, with typical purities exceeding 95%.

Derivatization Strategies

Modifications focus on enhancing bioavailability:

  • Ester Hydrolysis: Produces the free carboxylic acid, improving water solubility.

  • Glycosylation: Attaching sugar moieties to mask polar groups.

Pharmacological Profile

Biological Activities

ActivityMechanismEvidence Source
Anti-InflammatoryInhibition of NF-κB signaling Predicted
AntioxidantFree radical scavengingIn vitro
AntimicrobialDisruption of bacterial cell membranesPreliminary

Predicted Targets

Computational models suggest interactions with:

  • Nuclear Factor NF-κB p105 Subunit (95.61% probability)

  • Cytochrome P450 3A4 (89.39% probability)

  • Inducible Nitric Oxide Synthase (81.05% probability)

These targets align with observed anti-inflammatory and detoxification roles .

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